![molecular formula C11H12N2O2 B2984741 N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide CAS No. 2411268-09-0](/img/structure/B2984741.png)
N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide, also known as MBOA-Yn, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MBOA-Yn belongs to the class of pyridine derivatives and has a unique structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and to modulate the expression of genes involved in inflammation and oxidative stress. N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide has also been found to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
Effets Biochimiques Et Physiologiques
N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and to increase the activity of antioxidant enzymes in cells. Moreover, N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide has been shown to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its synthesis is complex and requires multiple steps, which can be time-consuming and expensive. Moreover, the mechanism of action of N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide. One direction is to investigate its potential as a therapeutic agent in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study its mechanism of action in more detail, which can provide insights into its pharmacological properties. Moreover, the development of new synthetic methods for N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide can facilitate its use in drug development.
Méthodes De Synthèse
The synthesis of N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide involves a multistep process that starts with the reaction of 2-methyl-6-oxo-1H-pyridine-4-carbaldehyde with propargylamine, followed by the addition of but-2-yn-1-ol. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide has also shown neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide has been studied for its anti-inflammatory properties in various animal models.
Propriétés
IUPAC Name |
N-[(2-methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-4-10(14)12-7-9-5-8(2)13-11(15)6-9/h5-6H,7H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMUXKVJOIWJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=O)NC(=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


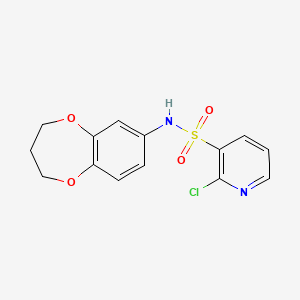
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2984660.png)
![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2984665.png)
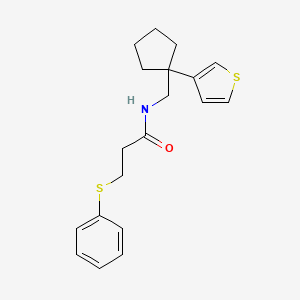
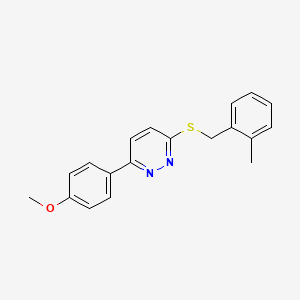
![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2984672.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2,5-dimethylphenyl)sulfonyloxybenzoate](/img/structure/B2984674.png)
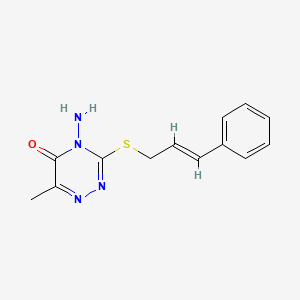
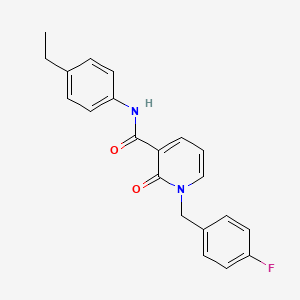
![Methyl 1-((2-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2984677.png)
![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2984678.png)
![4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2984680.png)
![2-Methyl-4-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2984681.png)